molecular formula C17H14N2O5 B12105505 Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate

Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate

Cat. No.: B12105505
M. Wt: 326.30 g/mol
InChI Key: ZBBXLAORWSJJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate is a complex organic compound that features a unique structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate typically involves multi-step organic reactions. One common method includes the nitration of a phenylmethoxybenzene derivative, followed by amination and subsequent coupling with a propargyl ester. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-aminophenyl)prop-2-ynoate
  • Methyl 3-(3-amino-4-methylaminophenyl)prop-2-ynoate
  • Methyl 3-(3-methylphenyl)prop-2-enoate

Uniqueness

Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate is unique due to the presence of both nitro and amino groups on the phenyl ring, along with the phenylmethoxy group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate

InChI

InChI=1S/C17H14N2O5/c1-23-16(20)8-7-13-9-14(19(21)22)10-15(17(13)18)24-11-12-5-3-2-4-6-12/h2-6,9-10H,11,18H2,1H3

InChI Key

ZBBXLAORWSJJJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=C(C(=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.